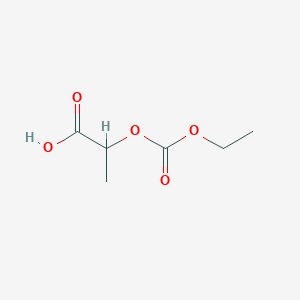
Lactic Acid Ethyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactic Acid Ethyl Carbonate: is a racemic mixture of a carboxylic acid derivative with the molecular formula C6H10O5 . This compound is characterized by the presence of both carboxyl and ester functional groups, making it an important intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing Lactic Acid Ethyl Carbonate involves the esterification of lactic acid with ethanol in the presence of an acid catalyst.
Hydrolysis: Another method involves the hydrolysis of ethyl 2-chloropropionate followed by neutralization with a base.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the esterification process, ensuring high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lactic Acid Ethyl Carbonate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Lactic Acid Ethyl Carbonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules .
Medicine: It is utilized in the development of drugs due to its ability to form stable ester linkages, which are crucial in prodrug design .
Industry: The compound finds applications in the production of polymers and resins, where it acts as a building block for more complex structures .
Mechanism of Action
The mechanism by which Lactic Acid Ethyl Carbonate exerts its effects involves the interaction of its carboxyl and ester groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions . The pathways involved often include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Lactic acid: Similar in structure but lacks the ester group.
Ethyl lactate: An ester of lactic acid but not a racemic mixture.
Methyl lactate: Another ester of lactic acid with a different alkyl group.
Uniqueness: Lactic Acid Ethyl Carbonate is unique due to its racemic nature and the presence of both carboxyl and ester functional groups, which provide it with versatile reactivity and a wide range of applications .
Properties
CAS No. |
5700-72-1 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-ethoxycarbonyloxypropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
JFCWMIUUZIJCCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC(C)C(=O)O |
Canonical SMILES |
CCOC(=O)OC(C)C(=O)O |
Synonyms |
Carbonic Acid, Ethyl Ester, Ester with Lactic Acid; 2-[(Ethoxycarbonyl)oxy]propanoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



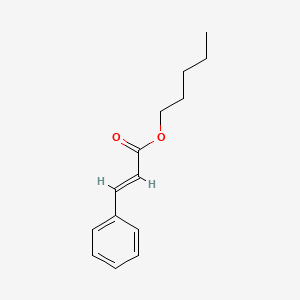
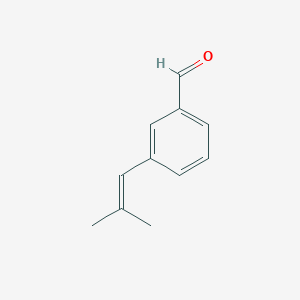

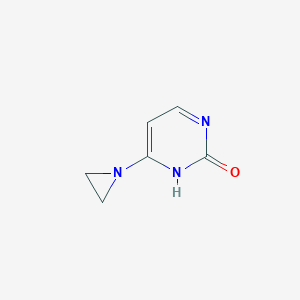

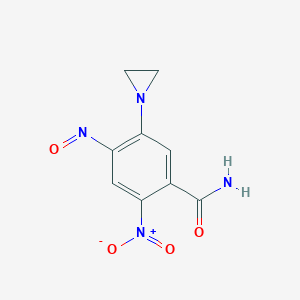
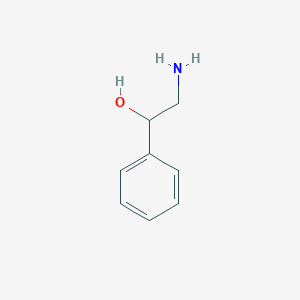
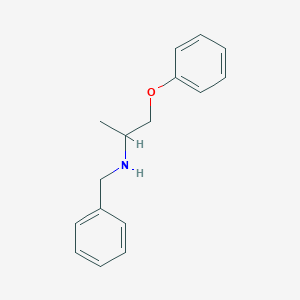
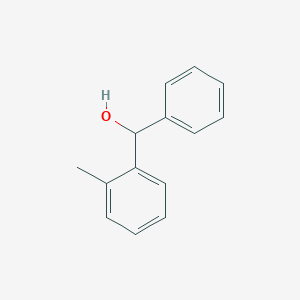
![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)
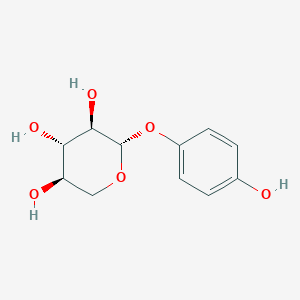
![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)

